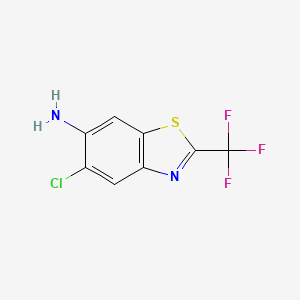![molecular formula C13H15N B14607955 2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl- CAS No. 59175-23-4](/img/structure/B14607955.png)
2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[310]hex-2-ene, 1,5-dimethyl-3-phenyl- is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl- can be achieved through several methods. One practical approach involves the photochemical decomposition of CHF2-substituted pyrazolines. This method is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance, yielding the desired products in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. Industrial production would likely involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen.
Reduction: This involves the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol. Substitution reactions could result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: This compound is of interest in the development of pharmaceuticals, particularly those targeting neurological conditions due to its nitrogen-containing bicyclic structure.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl- exerts its effects involves its interaction with various molecular targets. The nitrogen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Another bicyclic compound with a nitrogen atom, but differing in the position of substituents.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Known for its use in antiviral medications.
Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)-: A similar bicyclic compound with different substituents.
Uniqueness
2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
59175-23-4 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1,5-dimethyl-3-phenyl-2-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C13H15N/c1-12-8-11(14-13(12,2)9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
OIZHNZLEACQBQG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=NC1(C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




phosphanium iodide](/img/structure/B14607882.png)




![3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one](/img/structure/B14607910.png)


![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)



